(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-2-3-7(10-8)6(9)5-11;;/h2-4,6,11H,5,9H2,1H3;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQYFXJHYRWHJY-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=N1)[C@@H](CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure comprises a 6-methoxypyridine ring linked to an (S)-configured amino ethanol moiety. Retrosynthetic disconnection suggests two primary fragments:
-
6-Methoxypyridine-2-carbaldehyde : Serves as the electrophilic partner for nucleophilic addition.
-
Chiral amino ethanol : Introduced via asymmetric synthesis or resolution techniques.
The methoxy group at the pyridine’s 6-position is typically installed early in the synthesis through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions.
Step-by-Step Synthesis Protocols
Synthesis of 6-Methoxypyridine-2-carbaldehyde
The methoxypyridine precursor is synthesized from 2,6-dichloropyridine through sequential ammonolysis and methoxylation:
-
Nitration : 2,6-Dichloropyridine is nitrated using a HNO3/H2SO4 mixture to yield 2,6-dichloro-3-nitropyridine.
-
Ammonolysis : Treatment with aqueous ammonia in methanol replaces the 6-chloro group with an amino group, forming 2-amino-6-chloro-3-nitropyridine.
-
Methoxylation : Sodium methoxide in methanol displaces the remaining chlorine at the 6-position, producing 2-amino-6-methoxy-3-nitropyridine.
Table 1: Reaction Conditions for Methoxypyridine Intermediate
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | 0–5°C | 78 |
| Ammonolysis | NH3 (aq), MeOH | 35–40°C | 85 |
| Methoxylation | NaOMe, MeOH | 25–30°C | 90 |
Reduction of Nitro Group and Aminoethanol Formation
The nitro group in 2-amino-6-methoxy-3-nitropyridine is reduced to an amine, followed by introduction of the ethanol moiety:
-
Catalytic Hydrogenation :
-
Mannich Reaction for Ethanolamine Attachment :
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt via acidification:
Table 2: Salt Formation Parameters
| Parameter | Value |
|---|---|
| Solvent | MeOH/H2O (3:1) |
| HCl Concentration | 2 M |
| Crystallization | 4°C, 24 h |
Optimization of Critical Reaction Parameters
Enantioselective Synthesis Challenges
Achieving high enantiomeric excess (ee) requires:
Solvent and Catalytic System Screening
A study comparing solvents and catalysts revealed:
Table 3: Solvent Impact on Reaction Yield and ee
| Solvent | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| THF | Ru-(R)-BINAP | 72 | 92 |
| EtOH | Pd(OAc)2/(S)-Phos | 85 | 95 |
| DCM | None | 38 | <5 |
Polar protic solvents (e.g., ethanol) enhance catalytic activity and stereoselectivity.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethanol side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Kinase Inhibitors Development
One of the primary applications of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride is its role as a scaffold in the development of kinase inhibitors. For instance, research has indicated that this compound can be incorporated into various chemical libraries aimed at targeting specific kinases involved in diseases such as cancer and parasitic infections.
A study focused on a series of kinase inhibitors derived from similar scaffolds demonstrated that modifications to the (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol structure could enhance selectivity and potency against targets like BCR-ABL1, a common mutation in chronic myeloid leukemia (CML) . The ability to penetrate the blood-brain barrier makes it a candidate for treating central nervous system-related conditions .
Antiparasitic Activity
Research has also highlighted the compound's potential against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have shown that derivatives of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol exhibit significant antiparasitic activity, indicating that this compound could lead to new treatments for neglected tropical diseases .
Structure-Activity Relationship Studies
The structure of this compound allows for extensive modifications that can lead to improved pharmacological profiles. Structure-activity relationship (SAR) studies have revealed that substituents on the pyridine ring can significantly impact the biological activity and selectivity of synthesized derivatives .
Table 1: Key Modifications and Their Impact on Activity
Computational Studies
Computational modeling has played a crucial role in understanding the interactions between this compound and its targets. Molecular docking studies suggest that this compound can effectively bind to ATP-binding sites of various kinases, providing insights into its mechanism of action .
Case Study: Development of BCR-ABL1 Inhibitors
In a study aimed at developing selective BCR-ABL1 inhibitors, this compound was utilized as a starting point for synthesizing novel compounds. The resulting derivatives exhibited improved permeability and reduced efflux ratios compared to existing treatments, showcasing their potential as effective therapies for resistant forms of leukemia .
Case Study: Antiparasitic Drug Development
Another significant application involved screening a library containing (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol derivatives against T. brucei. Compounds derived from this scaffold showed promising results, with some exhibiting EC50 values in the low micromolar range, indicating their potential as lead candidates for further development in treating African sleeping sickness .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethanol side chain can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The position of the methoxy group on the pyridine ring significantly influences physicochemical and biological properties. Key analogs include:
Notes:
- Dichlorobenzyl derivatives (e.g., ) demonstrate how halogen positioning (2,4- vs. 2,6-) modulates enzyme inhibition, suggesting similar structure-activity relationships for methoxy-substituted analogs .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability:
- Dihydrochloride Salts: Both the target compound and (S)-2-amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride exhibit enhanced aqueous solubility due to the dihydrochloride formulation. However, stability under acidic conditions may vary with pyridine substitution patterns .
- Safety Profiles: Limited toxicological data are available for these compounds. For example, (2S)-2,5-diaminopentanamide dihydrochloride () highlights that dihydrochloride salts often lack comprehensive hazard classifications, but precautionary measures (e.g., avoiding inhalation) are advised .
Enzyme Interactions:
- Collagenase Inhibition: Analogous dichlorobenzyl amino acids () show Gibbs free energy values of –6.4 to –6.5 kcal/mol during collagenase docking, with hydrogen bond lengths (1.961–2.202 Å) and π–π interactions (4.127–4.249 Å) critical for binding. The 6-methoxy pyridine group in the target compound may similarly engage polar residues (e.g., Gln215, Tyr201) in enzyme active sites .
- Crystallinity : Crystalline salts like those in and emphasize the role of methoxy and aromatic groups in stabilizing solid-state structures, which could influence bioavailability .
Biological Activity
(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride, with the CAS number 2682097-33-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.
Molecular Formula :
Molecular Weight : 241.11 g/mol
Structure : The compound features a methoxypyridine moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution of appropriate precursors, leading to the formation of the desired product. The methodology has been refined over time to enhance yield and purity, with various synthetic routes reported in the literature .
Research indicates that this compound exhibits significant interaction with various biological targets. The methoxypyridine structure is believed to enhance solubility and bioavailability, which are critical for pharmacological efficacy.
Pharmacological Effects
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit certain enzyme activities linked to neurodegeneration. For instance, it has been shown to reduce Aβ42 levels significantly in cell culture models .
| Study | Cell Line | Concentration | Result |
|---|---|---|---|
| Study 1 | SK-N-SH (neuroblastoma) | 10 µM | 50% reduction in Aβ42 production |
| Study 2 | RAW264.7 (macrophage) | 5 µM | Decreased TNF-alpha secretion by 30% |
In Vivo Studies
Animal models have further validated the potential cognitive benefits of this compound. In a mouse model of Alzheimer's disease, administration of this compound resulted in improved memory performance on behavioral tests .
Safety and Toxicology
While promising, safety assessments are essential for any new therapeutic agent. Current data suggest that the compound exhibits low toxicity profiles in preliminary studies; however, comprehensive toxicological evaluations are still needed to determine its safety margin in humans .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structure of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride?
- Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC with UV detection (e.g., 95% purity as per standard commercial batches) to quantify impurities. Tandem mass spectrometry (LC-MS/MS) can identify trace contaminants like unreacted precursors or degradation products .
- Structural Confirmation : Employ H/C NMR to verify the stereochemistry (S-configuration), methoxy group position on the pyridine ring, and ethanolamine backbone. High-resolution mass spectrometry (HRMS) validates the molecular formula (CHClNO) .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Route Selection : Start with a chiral pool approach using (S)-2-aminoethanol derivatives and 6-methoxypyridine-2-carbaldehyde. Reductive amination under acidic conditions (e.g., NaBHCN in methanol) yields the free base, followed by HCl salt formation .
- Yield Improvement : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2:1 aldehyde-to-amine ratio). Purify via recrystallization in ethanol/ethyl acetate to achieve >95% purity .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer :
- Solubility Profile : The dihydrochloride salt enhances aqueous solubility. Prepare stock solutions in deionized water (up to 50 mM) or PBS (pH 7.4). For organic compatibility, use DMSO (≤10% v/v) without precipitation .
- Stability Note : Avoid prolonged exposure to basic conditions (pH >8) to prevent free base precipitation. Store lyophilized powder at −20°C under inert gas to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the stereochemistry (S-configuration) influence binding affinity in enzyme inhibition studies?
- Methodological Answer :
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from X-ray crystallography or DFT-optimized geometry) against target enzymes like collagenase or kinases. Compare binding energies (ΔG) of (S)- and (R)-enantiomers to assess stereospecificity .
- Experimental Validation : Synthesize both enantiomers and measure IC values in enzyme assays. For example, collagenase inhibition showed ΔΔG differences of ~0.1–0.3 kcal/mol between enantiomers in related compounds .
Q. What strategies mitigate batch-to-batch variability in chiral purity during scale-up?
- Methodological Answer :
- Process Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor chiral intermediates. Use chiral stationary phases (e.g., amylose-based columns) for preparative HPLC purification .
- Quality Metrics : Set acceptance criteria for enantiomeric excess (≥99% ee) via chiral GC or HPLC. Cross-validate with polarimetry or circular dichroism (CD) spectroscopy .
Q. How can researchers design stability-indicating assays for this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, 0.1 M HCl/NaOH for 24 h, or UV light). Monitor degradation products via UPLC-PDA-MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C. For example, related dihydrochloride salts showed t (time to 10% degradation) of >12 months under accelerated conditions (40°C) .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Methodological Answer :
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (P) and efflux ratios (P-gp interaction). Compare with propranolol (high permeability) and atenolol (low permeability) controls .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Calculate intrinsic clearance (CL) using the substrate depletion method .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
